Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate
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Overview
Description
Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate is a synthetic organic compound that belongs to the class of glycinates This compound is characterized by the presence of a pyridine ring, an amino group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Glycine Moiety: The glycine moiety can be attached using standard peptide coupling reactions, such as the use of carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)glycinate: Lacks the N-methyl group.
Ethyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate: Has an ethyl ester instead of a methyl ester.
Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-ethylglycinate: Has an ethyl group instead of a methyl group on the nitrogen.
Uniqueness
Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17N3O3 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-methylamino]acetate |
InChI |
InChI=1S/C11H17N3O3/c1-13(8-10(15)17-2)6-7-14-5-3-4-9(12)11(14)16/h3-5H,6-8,12H2,1-2H3 |
InChI Key |
WWHUVZILSALPDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1C=CC=C(C1=O)N)CC(=O)OC |
Origin of Product |
United States |
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